molecular formula C22H27NO7 B2377111 Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate CAS No. 681841-21-4

Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate

Cat. No.: B2377111
CAS No.: 681841-21-4
M. Wt: 417.458
InChI Key: YMWRYHJJDLPXKD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a 4-methoxyphenyl group and a 3,4,5-trimethoxybenzoylamino moiety. This structure combines aromatic methoxy substituents, which are common in bioactive molecules, with an ester and amide functional group.

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO7/c1-6-30-20(24)13-17(14-7-9-16(26-2)10-8-14)23-22(25)15-11-18(27-3)21(29-5)19(12-15)28-4/h7-12,17H,6,13H2,1-5H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWRYHJJDLPXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.

  • Molecular Formula : C22H27NO7
  • Molecular Weight : 417.458 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its structural components, particularly the presence of the 3,4,5-trimethoxybenzoyl moiety. This fragment is known for its role in various antitumor agents. The mechanisms through which this compound exerts its effects include:

  • Inhibition of Tubulin Assembly : Similar to well-known anticancer agents like colchicine, this compound may disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • NADPH Oxidase Inhibition : The compound has been shown to inhibit NADPH oxidase 4 (Nox4), which plays a role in reactive oxygen species (ROS) generation and cellular proliferation. This inhibition contributes to its antiproliferative effects .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the effectiveness of this compound. For instance:

  • Cell Lines Tested : Human acute myeloid leukemia (B1647), melanoma, and other tumor cell lines.
  • Findings : The compound exhibited significant cytotoxicity against these cell lines, with IC50 values indicating strong antiproliferative activity .

Comparative Activity Table

The following table summarizes the cytotoxic effects of this compound compared to other known compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundB1647 (AML)15Tubulin assembly inhibition
ColchicineVarious0.1Tubulin assembly inhibition
Combretastatin A-4Various0.05Tubulin assembly inhibition

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Study on Trimethoxybenzylidene-Indolinones : This research evaluated several derivatives that included the trimethoxy group and demonstrated their cytotoxic effects through similar mechanisms as described above .
  • Mechanistic Insights from Related Compounds : The study of catechin-derived compounds with similar structural motifs revealed that methoxy groups significantly influence their biological activity by enhancing binding affinity to target enzymes like dihydrofolate reductase .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s structural uniqueness lies in its combination of a 4-methoxyphenyl group and a 3,4,5-trimethoxybenzoyl moiety. Below is a comparison with key analogues:

Compound Name Key Substituents Molecular Weight Notable Features
Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate 4-methoxyphenyl, 3,4,5-trimethoxybenzoylamino ~425 g/mol (estimated) High lipophilicity due to multiple methoxy groups; ester and amide bonds may influence stability
Ethyl 3-((3-(3,4,5-trimethoxyphenyl)propanoyl)amino)propanoate (CAS 918494-45-8) 3,4,5-trimethoxyphenylpropanoyl 339.39 g/mol Lacks the 4-methoxyphenyl group; simpler structure with reduced steric hindrance
3-(4-Ethoxy-3-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid (CAS 681854-33-1) 4-ethoxy-3-methoxyphenyl, 3-methylbenzoylamino ~371 g/mol (estimated) Carboxylic acid instead of ester; ethoxy group may alter solubility
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride (CAS 473567-08-7) 4-isobutoxy-3-methoxyphenyl, amino group 287.78 g/mol (HCl salt) Charged hydrochloride salt; isobutoxy substituent increases hydrophobicity

Key Observations :

  • Lipophilicity : The trimethoxybenzoyl group in the target compound enhances lipophilicity compared to analogues with fewer methoxy groups (e.g., CAS 918494-45-8) . This property may improve membrane permeability but reduce aqueous solubility.

Comparison of Yields and Conditions :

  • Hydrazide-based syntheses (e.g., ) often require prolonged reflux (~8 hours) but yield crystalline products .
  • PPA-mediated reactions () are faster (50 minutes to 2.5 hours) but involve harsh acidic conditions, which may degrade sensitive substituents .

Preparation Methods

Staudinger Cycloaddition Approach

The Staudinger reaction is a cornerstone for synthesizing β-lactam intermediates, which can be hydrolyzed to β-amino esters. Adapted from Padroni et al., this method involves:

  • Imine Formation : Condensation of 3,4,5-trimethoxybenzaldehyde with 4-methoxyaniline in ethanol under acidic conditions yields the Schiff base intermediate.
  • Cycloaddition : Reaction of the imine with phthalylglycyl chloride in dichloromethane generates a β-lactam ring.
  • Hydrolysis : Treatment with hydrazine hydrochloride cleaves the phthalimide protecting group, producing ethyl 3-amino-3-(4-methoxyphenyl)propanoate.
  • Acylation : Coupling the free amine with 3,4,5-trimethoxybenzoyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) furnishes the target compound.

Key Data :

Step Reagents/Conditions Yield (%)
Imine Ethanol, H2SO4, reflux 85–90
Cycloaddition Phthalylglycyl chloride, CH2Cl2, 0°C 60–70
Hydrolysis NH2NH2·HCl, EtOH, 60°C 75–80
Acylation 3,4,5-Trimethoxybenzoyl chloride, DIPEA, DMF 65–75

Direct Amide Coupling via Carbodiimide Chemistry

A more streamlined approach avoids β-lactam intermediates:

  • Esterification : Ethyl 3-(4-methoxyphenyl)propanoate is synthesized via Knoevenagel condensation of 4-methoxybenzaldehyde with Meldrum’s acid, followed by reduction (SnCl2, EtOH).
  • Nitration/Reduction : The ester is nitrated at the β-position and reduced to the amine using H2/Pd-C.
  • Acylation : The amine reacts with 3,4,5-trimethoxybenzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Key Data :

Step Reagents/Conditions Yield (%)
Esterification Meldrum’s acid, SnCl2, EtOH 70–80
Nitration HNO3/H2SO4, 0°C 50–60
Reduction H2, 10% Pd-C, EtOH 85–90
Acylation EDC/HOBt, DMF, rt 70–75

Optimization Strategies and Challenges

Stereochemical Control

The Staudinger method inherently produces trans-configured β-lactams due to ketene-imine orbital alignment. Hydrolysis preserves stereochemistry, ensuring high enantiomeric excess (>95%) in the final product.

Solvent and Catalyst Selection

  • DMF vs. THF : DMF enhances acylation yields (70–75%) compared to THF (50–55%) due to better solubility of intermediates.
  • Base Effects : DIPEA outperforms triethylamine in minimizing ester hydrolysis during acylation.

Purification Challenges

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves unreacted benzoyl chloride and amine precursors.
  • Recrystallization : Ethanol/water mixtures (3:1) yield crystalline product with >98% purity.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (CDCl3): δ 7.06 (s, 2H, trimethoxyphenyl), 6.82 (d, 2H, methoxyphenyl), 4.12 (q, 2H, OCH2CH3), 3.91 (s, 6H, OCH3).
  • HRMS : m/z 417.1788 [M+H]+ (calc. 417.1787).

Purity Assessment

HPLC (C18 column, MeCN/H2O 70:30) shows a single peak at 8.2 min, confirming >99% purity.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate?

The compound is synthesized via multi-step reactions involving:

  • Step 1 : Formation of the 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid using thionyl chloride (SOCl₂) under reflux.
  • Step 2 : Coupling with ethyl 3-amino-3-(4-methoxyphenyl)propanoate in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl by-products .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to achieve >95% purity.
    Key parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry. For example, the methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.2 ppm) are diagnostic .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺ calculated for C₂₄H₃₀NO₇: 444.2021) ensures molecular integrity .
  • FT-IR : Amide carbonyl stretch (~1680 cm⁻¹) and ester C=O (~1720 cm⁻¹) validate functional groups .

Q. How can structural modifications enhance the compound’s bioactivity?

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 4-methoxyphenyl ring improves metabolic stability, as seen in analogs with 70% higher plasma half-life .
  • Ester vs. Carboxylic Acid : Replacing the ethyl ester with a methyl group reduces logP (from 3.2 to 2.8), enhancing aqueous solubility without compromising target binding .
  • Amide Linker : Replacing the benzoyl group with a sulfonamide (e.g., as in ) alters selectivity toward kinase targets (IC₅₀ shift from 120 nM to 45 nM) .

Q. How to resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability. A standardized protocol is recommended:

  • Assay 1 : Use ATP-competitive kinase assays (e.g., EGFR inhibition) with 10 µM ATP and 1% DMSO .
  • Assay 2 : Validate cytotoxicity in HEK293 cells (72h exposure, CC₅₀ > 50 µM confirms selective activity) .
  • Controls : Include staurosporine (positive control for kinase inhibition) and vehicle-only groups to normalize batch effects .

Q. What mechanistic insights explain its dual activity as a kinase inhibitor and apoptosis inducer?

  • Kinase Inhibition : The 3,4,5-trimethoxybenzoyl group occupies the hydrophobic pocket of EGFR’s ATP-binding site (docking score: -9.2 kcal/mol) .
  • Apoptosis : The 4-methoxyphenyl moiety induces ROS generation (2.5-fold increase in H₂O₂ levels in A549 cells), activating caspase-3/7 pathways . Synergy between these mechanisms is confirmed via siRNA knockdown studies .

Methodological Challenges

Q. How to optimize reaction yields when scaling up synthesis?

  • Catalyst Screening : Replace TEA with DMAP (4-dimethylaminopyridine) to accelerate acylation (yield increases from 65% to 82%) .
  • Solvent Choice : Switching from DCM to THF reduces viscosity, improving mixing efficiency in large batches .
  • Workup : Use liquid-liquid extraction (1M HCl followed by saturated NaHCO₃) to remove unreacted reagents before chromatography .

Q. What strategies mitigate hydrolytic instability of the ester group?

  • Storage : Lyophilize and store at -20°C under argon to prevent ester hydrolysis (degradation <5% over 6 months) .
  • Prodrug Design : Replace the ethyl ester with a pivaloyloxymethyl (POM) group, increasing t₁/₂ from 2h to 12h in plasma .

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